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Introduction

Pleurocidin is a potent, 25-amino-acid antimicrobial peptide (AMP) originally isolated from the
winter flounder (Pleuronectes americanus).[1][2][3] It exhibits broad-spectrum antimicrobial
activity against a range of Gram-positive and Gram-negative bacteria, is tolerant to salt and
heat, and shows low toxicity to human cells, making it a promising candidate for therapeutic
development.[1][3][4] The methylotrophic yeast Pichia pastoris (now reclassified as
Komagataella phaffii) is a widely used and effective expression system for recombinant
proteins due to its ability to grow to high cell densities, perform post-translational modifications,
and secrete proteins into a low-protein medium, simplifying purification.[5][6][7]

This document provides detailed protocols for the expression of recombinant Pleurocidin in P.
pastoris using the pPICZaA vector, which employs the strong, methanol-inducible alcohol
oxidase 1 (AOX1) promoter for controlled, high-level expression and the a-factor secretion
signal for extracellular targeting.[1][8] It is important to note that while the integration and
transcription of Pleurocidin cDNA in P. pastoris have been successfully demonstrated,
detectable peptide expression has proven challenging and requires further optimization.[1][2][3]
[9] The protocols outlined below serve as a comprehensive baseline for initiating and optimizing
the production of recombinant Pleurocidin.
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Table 1: Summary of Experimental Results for
Pleurocidin Expression in P. pastoris

This table summarizes the key findings from research on expressing Pleurocidin cDNA in P.
pastoris strains X-33 (wild-type, Mut*) and KM71H (mutant, Mut®).

Experiment Method Result Conclusion Reference
A 590 bp band The Pleurocidin
corresponding to  expression

] the Pleurocidin cassette was
) PCR analysis of )
Gene Integration ] cDNAinsertwas  successfully [1][3]
genomic DNA _ _ _
detected in integrated into
transformed the P. pastoris
clones. genome.
The integrated

A 590 bp band Pleurocidin gene

G Reverse was detected in is actively

ene
o Transcription- RNA samples transcribed into [1112119]
Transcription
PCR (RT-PCR) from methanol- MRNA upon
induced cells. methanol
induction.
No detectable
bands Despite
corresponding to  successful
the ~2.7 kDa transcription, the
) Pleurocidin Pleurocidin

Protein SDS-PAGE and ] )

) peptide were peptide was not [11[3]

Expression Western Blot )
observed in expressed at
culture detectable levels
supernatants under the tested
over a 96-hour conditions.
induction period.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1576808?utm_src=pdf-body
https://www.benchchem.com/product/b1576808?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1361485/
https://www.semanticscholar.org/paper/RESEARCH-ARTICLE-Recombinant-Expression-of-cDNA-the/6d1dba73971b378a23bcc2d262d322c05e98750a?p2df
https://pmc.ncbi.nlm.nih.gov/articles/PMC1361485/
https://pubmed.ncbi.nlm.nih.gov/16489270/
https://www.researchgate.net/publication/7288472_Recombinant_Expression_of_Pleurocidin_cDNA_Using_the_Pichia_pastoris_Expression_System
https://pmc.ncbi.nlm.nih.gov/articles/PMC1361485/
https://www.semanticscholar.org/paper/RESEARCH-ARTICLE-Recombinant-Expression-of-cDNA-the/6d1dba73971b378a23bcc2d262d322c05e98750a?p2df
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Table 2: Antimicrobial Activity of Synthetic Pleurocidin
Peptides

This table presents the Minimum Inhibitory Concentration (MIC) values for chemically
synthesized Pleurocidin and its amidated form (Ple-a) against various microorganisms,
demonstrating the peptide's biological activity. This data serves as a benchmark for activity
assays on recombinantly produced Pleurocidin.

Microorganism Peptide MIC (ug/mL) MIC (uM) Reference
Escherichia coli o
Pleurocidin - 5.3 [10]
O157:H7
Listeria o
Pleurocidin - 23.0 [10]
monocytogenes
Vibrio
parahaemolyticu Pleurocidin - 69.0 [10]
S
Saccharomyces o
o Pleurocidin - 55 [10]
cerevisiae
Penicillium o
Pleurocidin - 20.6 [10]
expansum
Gram-Negative Pleurocidin-
_ _ 0.5-16 - [11]
Bacteria (Range) amide (Ple-a)
Gram-Positive Pleurocidin-
) ] 4-32 - [11]
Bacteria (Range) amide (Ple-a)
Multi-Drug o
) Pleurocidin-
Resistant (MDR) 2-32 - [11]

) amide (Ple-a)
Bacteria (Range)

Experimental Workflow and Key Pathways

The overall process for producing recombinant Pleurocidin involves several distinct stages,
from initial gene design to final product analysis.
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Caption: Overall workflow for recombinant Pleurocidin production in P. pastoris.
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The expression of the Pleurocidin gene is controlled by the AOX1 promoter, which is tightly
regulated by the presence of methanol.
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Caption: Simplified diagram of the methanol induction pathway in P. pastoris.
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Detailed Experimental Protocols
Protocol 1: Gene Optimization and Vector Construction

Codon Optimization: The native Pleurocidin cDNA sequence should be optimized for
expression in P. pastoris. This involves replacing rare codons with those frequently used in
highly expressed Pichia genes to enhance translational efficiency.[12] Ensure the optimized
sequence is flanked by appropriate restriction sites (e.g., EcoRI and Xbal) for cloning into
pPICZoA and that it maintains the correct reading frame with the N-terminal a-factor
secretion signal and C-terminal c-myc epitope and His-tag.[6][13]

Vector Preparation: Digest 5-10 pg of the pPICZaA plasmid with EcoRI and Xbal restriction
enzymes. Verify complete linearization by agarose gel electrophoresis.[14] Purify the
linearized vector using a DNA purification kit or ethanol precipitation.

Ligation: Ligate the codon-optimized, restriction-digested Pleurocidin gene insert into the
purified, linearized pPICZaA vector using T4 DNA ligase.

Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g.,
TOP10 or DH50). Select for transformants on Low Salt LB agar plates containing 25 pg/mL
Zeocin™ [13]

Plasmid Confirmation: Isolate plasmid DNA from several colonies and confirm the correct
insertion and orientation of the Pleurocidin gene via restriction digest analysis and DNA
sequencing.

Protocol 2: Pichia pastoris Transformation by
Electroporation

Plasmid Linearization: Linearize 7-10 ug of the confirmed recombinant pPICZoA-
Pleurocidin plasmid with a single-cutting restriction enzyme that digests within the 5' AOX1
region (e.g., Sacl or Pmel) to promote integration into the host genome.[14][15][16] Purify
the linearized DNA via ethanol precipitation.[14]

Preparation of Electrocompetent Cells:
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o Inoculate 20 mL of YPD medium with a single colony of P. pastoris (e.g., X-33 strain) and
grow overnight at 30°C with shaking.[14]

o Inoculate 200-500 mL of fresh YPD with the overnight culture to an ODsoo of ~0.1 and
grow at 30°C to a final ODsoo of 1.3-1.5.[14][17]

o Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.[17][18]

o Wash the cell pellet sequentially with decreasing volumes of ice-cold, sterile water (e.g.,
500 mL, then 250 mL).[17]

o Wash the pellet with 20 mL of ice-cold 1 M sorbitol.[17]

o Resuspend the final pellet in 1.0-1.5 mL of ice-cold 1 M sorbitol. The cells are now ready
for electroporation and should be kept on ice.[14][17]

» Electroporation:

o Mix 80 pL of competent cells with the 7-10 pug of linearized plasmid DNA in an ice-cold 0.2
cm electroporation cuvette.[14][17]

o Incubate on ice for 5 minutes.[14][17]

o Pulse the cells using an electroporator with parameters set to approximately 1.5 kV, 25 uF,
and 200 Q.[14]

o Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.[14][17]

o Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours without
shaking.[17]

o Plating and Selection: Spread 100-200 pL aliquots onto YPDS plates containing 100 pg/mL
Zeocin™. Incubate at 30°C for 2-4 days until colonies appear.[17]

Protocol 3: Expression Screening and Large-Scale
Production

e Small-Scale Screening:
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o |Inoculate several individual Zeocin™-resistant colonies into 10 mL of BMGY medium in 50
mL baffled flasks.

o Grow at 30°C with vigorous shaking (250-300 rpm) for 24 hours to an ODeoo 0of 2-6.

o To induce expression, pellet the cells by centrifugation and resuspend in 2 mL of BMMY
medium.

o Return flasks to the 30°C shaker. Add methanol to a final concentration of 0.5-1.0% every
24 hours to maintain induction.[7]

o Collect 100 pL aliquots at 24, 48, 72, and 96 hours. Centrifuge and analyze the
supernatant for protein expression via SDS-PAGE.

e Large-Scale Expression (Shake Flask):

[e]

Select the clone showing the best (even if low) expression from the screen.
o Inoculate 25 mL of BMGY in a 250 mL baffled flask and grow overnight at 30°C.

o Use this starter culture to inoculate 1 L of BMGY in a 2.8 L baffled flask to an ODsoo of
~0.1.

o Grow at 30°C with vigorous shaking for 24-48 hours until the culture is dense.

o Harvest cells by centrifugation (3,000 x g, 5 min) and resuspend the cell pellet in 200 mL
of BMMY medium to start the induction phase.

o Continue incubation at 30°C, adding methanol to 0.5% every 24 hours for 3-4 days.

o Harvest the entire culture supernatant by centrifugation at 10,000 x g for 10 minutes. The
supernatant contains the secreted recombinant protein.

Protocol 4: Protein Purification

The pPICZaA vector adds a C-terminal polyhistidine (6xHis) tag, enabling purification by
Immobilized Metal Affinity Chromatography (IMAC).[8][13]
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Supernatant Preparation: Filter the culture supernatant through a 0.45 pum filter to remove
any remaining cells and debris.

Equilibration: Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g.,
50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[19]

Sample Loading: Load the filtered supernatant onto the equilibrated column at a low flow
rate (e.g., 0.5-1.0 mL/min).[19]

Washing: Wash the column with several column volumes of binding buffer to remove non-
specifically bound proteins.

Elution: Elute the bound His-tagged Pleurocidin using an elution buffer containing a higher
concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM
imidazole, pH 8.0).[19] Collect fractions.

Analysis: Analyze the eluted fractions for the presence of Pleurocidin using SDS-PAGE and
Western blot with an anti-His tag antibody.

Buffer Exchange: If necessary, dialyze the purified protein fractions into a suitable storage
buffer.

Protocol 5: Antimicrobial Activity Assay (MIC
Determination)

Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., E. coli) overnight in a
suitable broth medium. Dilute the culture to achieve a final concentration of ~5 x 10> CFU/mL
in the assay wells.

Serial Dilution: Perform a two-fold serial dilution of the purified recombinant Pleurocidin in a
96-well microtiter plate using the appropriate broth medium.

Inoculation: Add the diluted bacterial inoculum to each well. Include positive (no peptide) and
negative (no bacteria) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.
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o Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits
visible growth of the bacteria.[11]

Media Recipes

YPD Medium (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Dextrose (Glucose): 20 g

Add distilled water to 1 L. Autoclave.[20]

YPDS Plates (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Dextrose: 20 g

Sorbitol: 182.2 g (1 M)

Agar: 20 g

Add distilled water to 1 L. Autoclave. Cool to ~60°C before adding antibiotics.[20]

BMGY (Buffered Glycerol-complex Medium) (1 Liter):

Yeast Extract: 10 g

Peptone: 20 g

Potassium Phosphate, pH 6.0: 100 mM

Yeast Nitrogen Base (YNB): 13.4 g
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e Biotin: 0.4 mg (4 x 107> %)

e Glycerol: 10 mL (1%)

e Add distilled water to 1 L. Autoclave the yeast extract and peptone solution separately from
the salt/buffer solutions. Combine when cool.[15][20][21]

BMMY (Buffered Methanol-complex Medium) (1 Liter):

Yeast Extract: 10 g

e Peptone: 20 g

e Potassium Phosphate, pH 6.0: 100 mM
» Yeast Nitrogen Base (YNB): 13.4 g

e Biotin: 0.4 mg (4 x 10> %)

e Methanol: 5 mL (0.5%)

» Prepare as for BMGY, but add filter-sterilized methanol after autoclaving and cooling the
other components.[15][20][21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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